Amorphous Silicon-Germanium Film Deposition: Tetraethylgermane serves as a precursor for depositing hydrogenated amorphous silicon-germanium (a-Si₁₋ₓGeₓ:H,C) films via ArF excimer laser chemical vapor deposition. Its use allows for precise control over the germanium composition (x) in the film, impacting the film's optical band gap. [, ]
Germanium Nanocrystal Synthesis: Tetraethylgermane acts as a precursor for synthesizing germanium nanocrystals through thermal decomposition in high-boiling-point organic solvents or supercritical CO₂. The choice of solvent, temperature, and other reaction parameters influences the size and morphology of the resulting nanocrystals. [, ]
Germanium Nanowire Growth: Tetraethylgermane plays a vital role in the unseeded growth of germanium nanowires via the vapor-liquid-solid mechanism. By adjusting the reaction conditions and choice of organic solvents, it is possible to control the diameter of the synthesized nanowires. []
Magnetic Ultrafine Particle Synthesis: Although Tetraethylgermane itself might not directly contribute to particle formation, its inclusion in a ternary gaseous mixture with cobalt tricarbonyl nitrosyl (Co(CO)₃NO) and propenyltrimethylsilane significantly accelerates the depletion rate of Tetraethylgermane. This suggests its interaction with other precursors in the gas phase during the laser-induced synthesis of magnetic ultrafine particles. []
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